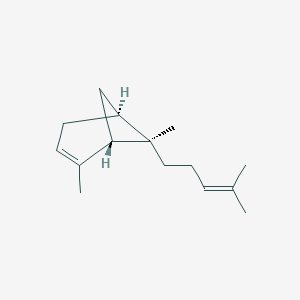
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C9H10ClFN2O and its molecular weight is 216.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nitrogen Metabolism and Agricultural Use
Urea derivatives play a crucial role in nitrogen metabolism and agriculture, serving as nitrogen fertilizers to enhance crop growth. Urease inhibitors, like N-(n-butyl)thiophosphoric triamide (NBPT), are used to reduce the volatilization of ammonia from urea-based fertilizers, thereby increasing nitrogen use efficiency and reducing environmental pollution (Ray et al., 2020). Additionally, urease activity, facilitated by enzymes that catalyze the hydrolysis of urea to ammonia and carbon dioxide, is essential for nitrogen recycling in soil, highlighting the importance of urea and its derivatives in sustainable agriculture and soil fertility (Bremner, 1995).
Biotechnological and Environmental Applications
Urea biosensors have emerged as a significant application, designed for the detection and quantification of urea concentration in various fields, including medical diagnostics and environmental monitoring. These biosensors utilize urease as a bioreceptor element and have been integrated with various materials for enzyme immobilization, showcasing the versatility and potential of urea derivatives in biotechnological innovations (Botewad et al., 2021).
Medical Research
In medical research, urease inhibitors have been explored as potential drugs for treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on urease inhibitors, including urea derivatives, focuses on developing treatments that can mitigate infections without severe side effects, underscoring the medical significance of urea-related compounds (Kosikowska & Berlicki, 2011).
Energy and Sustainable Development
Urea has also been proposed as a hydrogen carrier for fuel cells, offering a sustainable and long-term energy supply solution. Its attributes as a non-toxic, stable, and widely available compound make it a promising candidate for hydrogen storage and transport, highlighting the role of urea and its derivatives in future energy systems (Rollinson et al., 2011).
特性
IUPAC Name |
1-(2-chloroethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVQWNNGRKPRIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930306 |
Source


|
| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-32-2 |
Source


|
| Record name | 13908-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
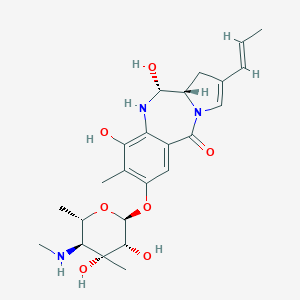

![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
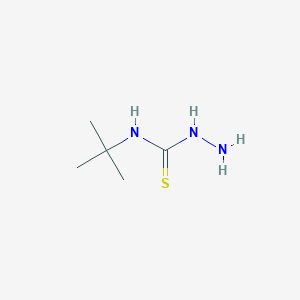
![3-[2-[2-[(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methoxy-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B87679.png)
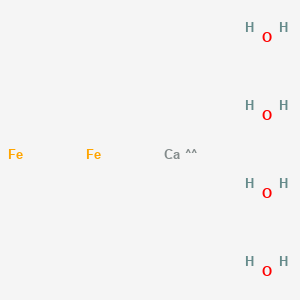
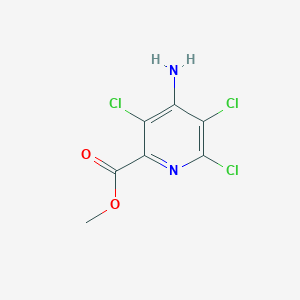

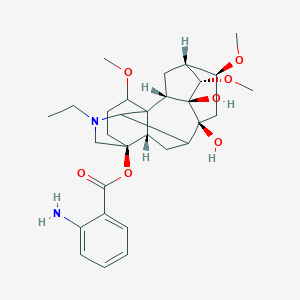
![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)
